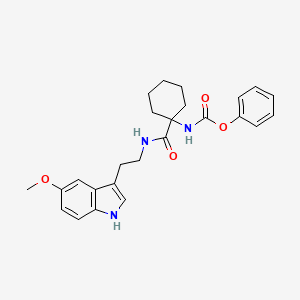
GGFG-Eribulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GGFG-Eribulin is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. Eribulin is a microtubule inhibitor derived from the marine sponge Halichondria okadai and is used in the treatment of metastatic breast cancer and liposarcoma .
Preparation Methods
GGFG-Eribulin is synthesized by conjugating Eribulin with a linker. The synthetic route involves the use of a maleimide-functionalized GGFG-aminomethoxy linker. The linker is attached to Eribulin through a series of chemical reactions, including amide bond formation and cyclization . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GGFG-Eribulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the linker or the Eribulin moiety.
Substitution: Substitution reactions can be employed to introduce different functional groups into the compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
GGFG-Eribulin has several scientific research applications:
Chemistry: It is used in the synthesis of ADCs, which are important tools in targeted cancer therapy.
Biology: The compound is used to study the mechanisms of microtubule inhibition and cell cycle arrest.
Medicine: this compound is used in preclinical and clinical studies to develop new cancer treatments.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs and other therapeutic agents
Mechanism of Action
GGFG-Eribulin exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. It sequesters tubulin into nonproductive aggregates, leading to G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators .
Comparison with Similar Compounds
GGFG-Eribulin is unique compared to other similar compounds due to its specific linker and cytotoxic agent combination. Similar compounds include:
Valine-citrulline-p-aminobenzyl carbamate (ValCitPABC): Another linker used in ADCs, but with different stability and cleavage properties.
Exatecan-based ADCs: These use a different cytotoxic agent but share similar linker chemistry
This compound stands out due to its specific mechanism of action and its effectiveness in targeted cancer therapy.
Properties
Molecular Formula |
C55H77N5O15 |
|---|---|
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C55H77N5O15/c1-28-16-34-10-12-39-29(2)17-36(68-39)14-15-55-23-44-50(74-55)51-52(73-44)53(75-55)49-40(72-51)13-11-35(70-49)19-32(61)20-37-42(22-41(69-34)30(28)3)71-43(48(37)67-4)21-33(62)25-57-46(64)26-59-54(66)38(18-31-8-6-5-7-9-31)60-47(65)27-58-45(63)24-56/h5-9,28,33-44,48-53,62H,2-3,10-27,56H2,1,4H3,(H,57,64)(H,58,63)(H,59,66)(H,60,65)/t28-,33+,34+,35-,36+,37+,38+,39+,40+,41-,42+,43-,44-,48-,49+,50+,51+,52-,53+,55+/m1/s1 |
InChI Key |
BFAHLLXWIZBBST-KOXGGNCWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
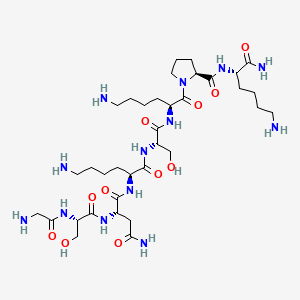
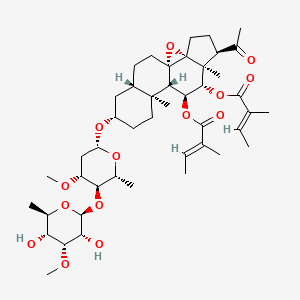
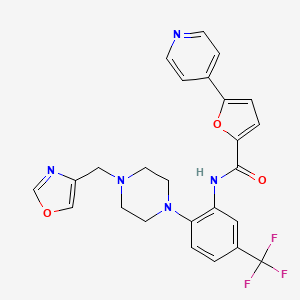
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
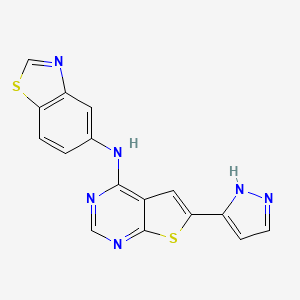
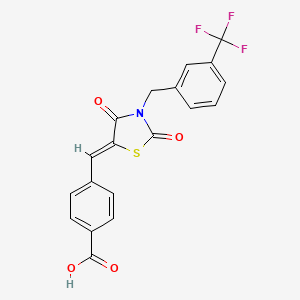
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
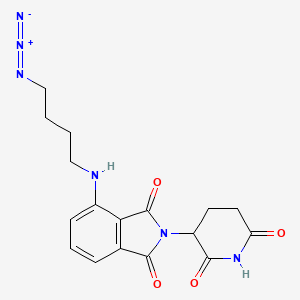

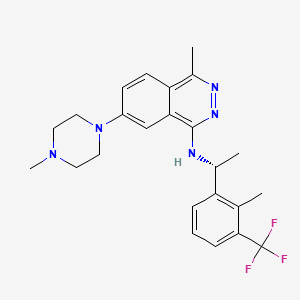
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
